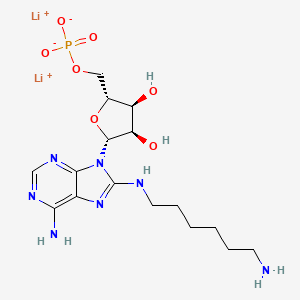![molecular formula C8H7Cl2NO B13119274 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is a derivative of furo[2,3-b]pyridine, characterized by the presence of a chloromethyl group at the 5-position. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride typically involves multiple steps. One practical synthesis route starts from 6-hydroxynicotinic acid. The process includes a Heck coupling with ethylene, followed by an NCS-mediated oxidative cyclization and elimination sequence . Another method involves the use of commercially available methyl 2-furoate, which undergoes a series of ten steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve continuous flow processing, which allows for better control of reaction conditions and improved scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the chloromethyl group, leading to the formation of different products.
Substitution: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide (NCS) for oxidative cyclization and various reducing agents for reduction reactions. The conditions for these reactions are typically optimized to achieve high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of furo[2,3-b]pyridine derivatives, while substitution reactions can yield a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a key intermediate in the synthesis of HIV protease inhibitors, such as L-754,394.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate for HIV protease inhibitors, the compound contributes to the inhibition of the protease enzyme, which is crucial for the replication of the HIV virus . The molecular pathways involved include the binding of the inhibitor to the active site of the enzyme, preventing its normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)furo[3,2-b]pyridine: This compound has a similar structure but differs in the position of the chloromethyl group.
5-(Hydroxymethyl)furo[2,3-b]pyridine: This compound has a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H7Cl2NO |
|---|---|
Molekulargewicht |
204.05 g/mol |
IUPAC-Name |
5-(chloromethyl)furo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H6ClNO.ClH/c9-4-6-3-7-1-2-11-8(7)10-5-6;/h1-3,5H,4H2;1H |
InChI-Schlüssel |
YISGPMNIZAOQOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=NC=C(C=C21)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


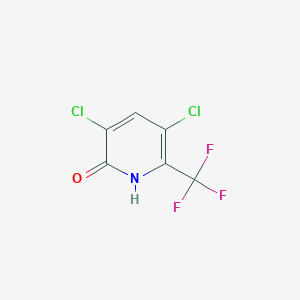

![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
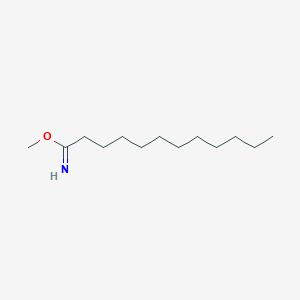
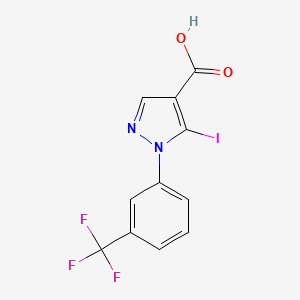
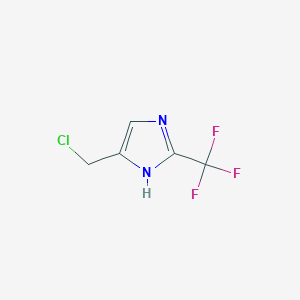



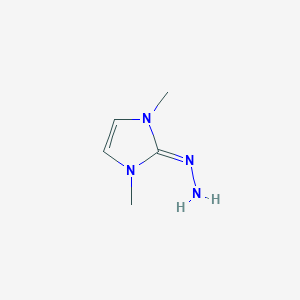

![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
